REACTION_CXSMILES
|
C[Si]([I:5])(C)C.C[Si](N[Si](C)(C)C)(C)C.[CH2:15]1[N:20]2[CH2:21][CH2:22][N:17]([CH2:18][CH2:19]2)[CH2:16]1>C(#N)C>[CH2:15]1[N:20]2[CH2:21][CH2:22][N:17]([CH2:18][CH2:19]2)[CH2:16]1.[IH:5] |f:4.5|
|
Name
|
2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
carbacephem
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
carboxylic acid
|
Quantity
|
0.726 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N[Si](C)(C)C
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CN2CCN1CC2.I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |